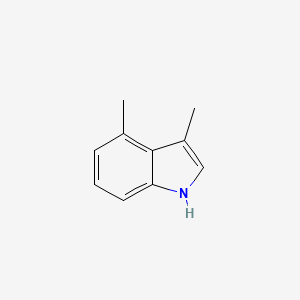
3,4-Dimethylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylindole is an organic compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its two methyl groups attached at the 3rd and 4th positions of the indole ring. Indole derivatives, including this compound, are significant in various fields due to their biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylindole can be achieved through several methods. One common approach involves the Bartoli reaction, where isopropenylmagnesium bromide reacts with 4-bromo-3-nitrotoluene in tetrahydrofuran at -40°C, yielding 2,4-dimethyl-7-bromoindole . Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bartoli reaction and Fischer indole synthesis are scaled up with careful control of temperature, pressure, and reactant concentrations to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylindole undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indoles with various functional groups.
Scientific Research Applications
3,4-Dimethylindole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethylindole involves its interaction with various molecular targets and pathways. It can induce cell cycle arrest, trigger apoptotic cell death, and inhibit specific enzymes like topoisomerase II. These actions are mediated through its ability to form DNA cross-links and interfere with cellular signaling pathways .
Comparison with Similar Compounds
- 2,4-Dimethylindole
- 2-Methylindole
- 3-Methylindole
- 4-Methylindole
Comparison: 3,4-Dimethylindole is unique due to the presence of two methyl groups at the 3rd and 4th positions, which influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3,4-dimethyl-1H-indole |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-9-10(7)8(2)6-11-9/h3-6,11H,1-2H3 |
InChI Key |
SEZVAZUWAHPSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



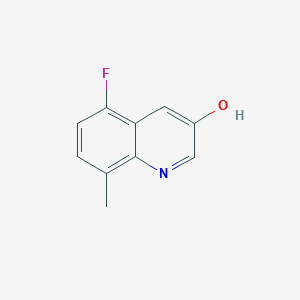
![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)
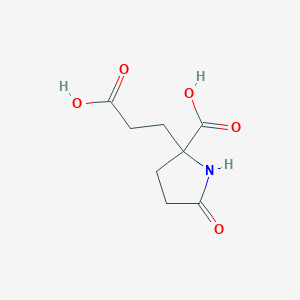
![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)
![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)

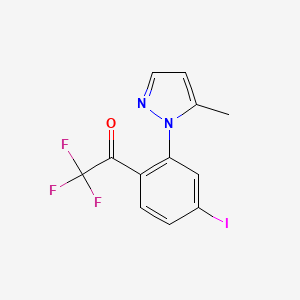
![5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13677790.png)
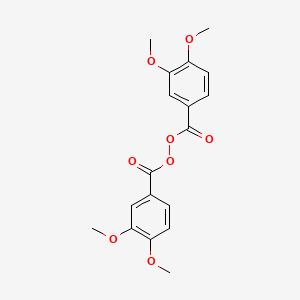
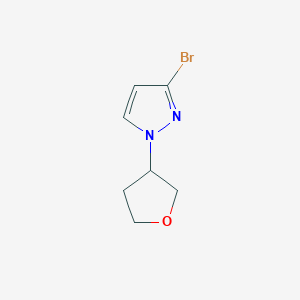

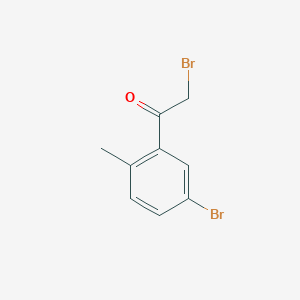
![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)
